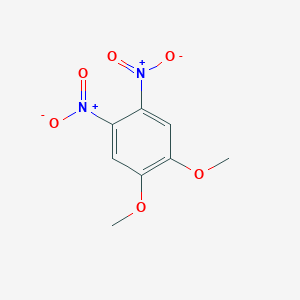
1,2-Dimethoxy-4,5-dinitrobenzene
Cat. No. B014551
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05733903
Procedure details


8B, FIG. 8. In a dry 500 mL round bottom flask, 1,2-dimethoxy-4,5-dinitrobenzene (3.2 g, 0.12 mmol) 8A was stirred vigorously in 40 mL of glacial acetic acid at 30° C. Once a homogeneous solution 200 mL of 48% HBr was added to the flask and the reaction was slowly heated to reflux. The reaction was complete as indicated by TLC after 4 hours. The work up involved pouring the cooled solution into 800 mL of ice water and then extracting the aqueous phase with CHCl3 (3×150 mL) in order to remove any organic impurities. The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL). The combined ethyl acetate extracts were washed with water and brine (3×100 mL), then dried over MgSO4 and concentrated to an orange residue. Approximately 100 mL of dichloromethane was added to the residue and then placed in the freezer for several hours. The light yellow needles that formed were filtered and washed with dichloromethane to yield 2.37 g of product (84%). 1H NMR (d6 -acetone): δ3.45 (OH), 7.42 (Ar--H); 13C NMR (d6 -acetone): δ112.44, 137.00, 149.97, EI MS M+, 200.
[Compound]
Name
8B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Four

Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([N+:12]([O-:14])=[O:13])=[CH:5][C:4]=1[O:15]C.Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([N+:12]([O-:14])=[O:13])=[CH:5][C:4]=1[OH:15]
|
Inputs


Step One
[Compound]
|
Name
|
8B
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
|
[Compound]
|
Name
|
8A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was slowly heated to reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracting the aqueous phase with CHCl3 (3×150 mL) in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any organic impurities
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The dinitro catechol was extracted out of the aqueous layer with ethyl acetate (3×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate extracts were washed with water and brine (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an orange residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Approximately 100 mL of dichloromethane was added to the residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
placed in the freezer for several hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light yellow needles that formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.37 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 9869.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
